Tungsten zinc tetraoxide

Descripción general

Descripción

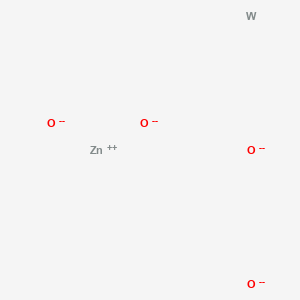

Tungsten zinc tetraoxide, also known as Zinc tungstate, is a compound with the molecular formula O4WZn . It has a molar mass of 313.23 and is insoluble in water .

Synthesis Analysis

Tungsten zinc tetraoxide can be synthesized using various methods. For instance, one-dimensional zinc tungsten oxide (ZnWO4) was prepared by a simple hydrothermal procedure . Another method involves the use of chemical vapor deposition (CVD), physical vapor deposition (PVD), sol–gel, solvothermal, and hydrothermal methods .

Molecular Structure Analysis

The atomic structure of tungsten oxide nanoparticles, which could be a component of Tungsten zinc tetraoxide, changes drastically when the particles are smaller than 5 nm, where the particles become amorphous . Further studies are needed to understand the exact molecular structure of Tungsten zinc tetraoxide.

Physical And Chemical Properties Analysis

Tungsten zinc tetraoxide has a high density and is insoluble in water . Tungsten, a component of Tungsten zinc tetraoxide, is stable in air up to 350°C, but begins to oxidize above 400°C .

Aplicaciones Científicas De Investigación

Photothermal Nanomaterials

Tungsten-oxide-based materials, including Tungsten zinc tetraoxide, have received considerable attention recently because of their ability to absorb near-infrared (NIR) light and their efficient light-to-heat conversion properties . These materials have an unusual oxygen defect structure and strong local surface plasma resonance (LSPR), which offers strong photoabsorption in a broad wavelength range of the NIR region .

Photothermal Therapy for Cancer Treatment

In the field of medical science, Tungsten zinc tetraoxide has been used in photothermal therapy for cancer treatment . The heat generated from the light-to-heat conversion can be applied to destroy abnormal cells .

NIR Light-Shielding

Tungsten zinc tetraoxide has been used in NIR light-shielding applications . This is due to its ability to absorb NIR light, which makes it useful in applications that require protection from such light .

Pyroelectric Applications

Tungsten zinc tetraoxide has been used in pyroelectric applications . Pyroelectric materials generate a temporary voltage when they are heated or cooled .

Water Evaporation

Tungsten zinc tetraoxide has been used in water evaporation applications . This is due to its light-to-heat conversion properties, which can be used to evaporate water .

Photocatalysis

Tungsten zinc tetraoxide has been used in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction .

Gas Sensors

Tungsten zinc tetraoxide has been used in gas sensors . Its unusual oxygen defect structure can interact with gas molecules, changing its electrical resistance, and thus, can be used to detect the presence of certain gases .

Energy-Related Applications

Tungsten zinc tetraoxide has been used in energy-related applications . This includes its use in electrochromic devices and energy-saving applications in dynamic controllable smart windows .

Mecanismo De Acción

Target of Action

Tungsten-based nanoparticles, such as Tungsten Zinc Tetraoxide, have been identified as potential antibacterial agents . They target bacterial cells and are known for their ability to generate reactive oxygen species and induce photothermal effects, leading to bacterial cell death .

Mode of Action

Tungsten Zinc Tetraoxide interacts with its targets by generating reactive oxygen species and inducing photothermal effects . These actions disrupt bacterial cell membranes and interfere with essential cellular processes .

Biochemical Pathways

It is known that the compound’s ability to generate reactive oxygen species can lead to oxidative stress in bacterial cells . This can disrupt various biochemical pathways within the cells, leading to cell death .

Pharmacokinetics

It is known that the compound’s effectiveness as an antibacterial agent is influenced by its stability and potential toxicity

Result of Action

The primary result of Tungsten Zinc Tetraoxide’s action is the death of bacterial cells . By generating reactive oxygen species and inducing photothermal effects, the compound disrupts cell membranes and interferes with essential cellular processes . This leads to oxidative stress within the cells, ultimately resulting in cell death .

Action Environment

The action, efficacy, and stability of Tungsten Zinc Tetraoxide can be influenced by various environmental factors. For example, the compound’s antibacterial efficacy may be affected by the presence of other substances or conditions in the environment

Safety and Hazards

Propiedades

IUPAC Name |

zinc;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W.Zn/q4*-2;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKCQWHBCHMDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Zn+2].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4WZn-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014402 | |

| Record name | Tungsten zinc oxide (WZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten zinc tetraoxide | |

CAS RN |

13597-56-3 | |

| Record name | Tungsten zinc oxide (WZnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten zinc oxide (WZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten zinc oxide (WZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

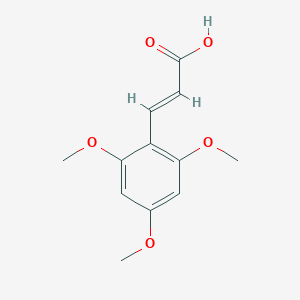

![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)